

# Application Notes and Protocols: 9-Decen-1-ol in the Flavor Industry

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## Compound of Interest

Compound Name: 9-Decen-1-ol

Cat. No.: B078377

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## Introduction

**9-Decen-1-ol** is a long-chain unsaturated alcohol that has garnered significant interest in the flavor and fragrance industry. Its unique sensory profile, characterized by floral, waxy, and fresh notes, allows for its application in a variety of food and beverage products.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the effective utilization and analysis of **9-Decen-1-ol** in flavor research and development. It is found naturally in cardamom and brandy, contributing to their complex aromatic profiles.<sup>[3][4]</sup>

## Sensory Profile

**9-Decen-1-ol** possesses a complex and multifaceted sensory profile, making it a versatile ingredient in flavor formulations. Its primary characteristics are a combination of floral and waxy notes, with additional fresh, aldehydic, and slightly fatty nuances.

**Odor Profile:** The aroma of **9-Decen-1-ol** is described as a dewy rose, with waxy, fresh, clean, and aldehydic characteristics.<sup>[5]</sup> It is known to blend well with other rose notes, enhancing the overall floral bouquet of a fragrance or flavor.

**Flavor Profile:** The taste of **9-Decen-1-ol** is characterized as waxy, fresh, metallic, with hints of cilantro, watery, oily, and fatty notes.

## Applications in the Flavor Industry

**9-Decen-1-ol** is utilized to impart or enhance floral and fresh notes in a variety of food and beverage products. Its waxy and fatty characteristics can also contribute to a richer mouthfeel.

## Recommended Usage Levels

The following table summarizes the average and maximum recommended usage levels of **9-Decen-1-ol** in various food categories, according to industry data. These values serve as a guideline for formulation development.

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)	7.0	35.0
Fats and oils, and fat emulsions (water-in-oil)	5.0	25.0
Edible ices, including sherbet and sorbet	10.0	50.0
Processed fruit	7.0	35.0
Confectionery	10.0	50.0
Cereals and cereal products	5.0	25.0
Bakery wares	10.0	50.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Salts, spices, soups, sauces, salads, protein products	5.0	25.0
Foodstuffs for particular nutritional uses	10.0	50.0
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Ready-to-eat savories	20.0	100.0
Composite foods	5.0	25.0

Source: The Good Scents Company, referencing European Food Safety Authority (EFSA) data.

## Experimental Protocols

### Protocol 1: Sensory Evaluation of 9-Decen-1-ol

This protocol outlines a method for the sensory evaluation of **9-Decen-1-ol** to determine its flavor profile and intensity in a neutral medium.

Objective: To characterize the sensory attributes of **9-Decen-1-ol**.

Materials:

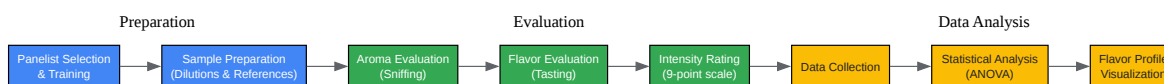
- **9-Decen-1-ol** (food grade)
- Deionized, odor-free water
- Sucrose (for sweetness reference)
- Citric acid (for sourness reference)
- Sodium chloride (for saltiness reference)
- Caffeine (for bitterness reference)
- Glass beakers and graduated cylinders
- Sensory evaluation booths
- Odor-free sample cups with lids
- Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

- Panelist Selection and Training:
  - Select 8-12 panelists with prior experience in sensory evaluation.
  - Conduct a screening session to assess their ability to detect and describe basic tastes and aromas.
  - Train the panelists on the specific aroma and flavor attributes associated with floral and waxy compounds. Provide reference standards for these attributes.

- Sample Preparation:
  - Prepare a stock solution of **9-Decen-1-ol** in a suitable solvent (e.g., food-grade ethanol) at a concentration of 1000 ppm.
  - Prepare a series of dilutions in deionized water at concentrations relevant to typical usage levels (e.g., 1, 5, 10, and 20 ppm).
  - Prepare reference solutions for basic tastes (e.g., 2% sucrose, 0.05% citric acid, 0.1% sodium chloride, 0.05% caffeine).
  - Pour 20 mL of each sample and reference into coded, lidded cups.
- Evaluation:
  - Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
  - Instruct panelists to first evaluate the aroma of the sample by sniffing from the cup.
  - Next, instruct them to take a small sip, hold it in their mouth for a few seconds, and then expectorate.
  - Panelists should rate the intensity of predefined attributes (e.g., floral, rose, waxy, fresh, metallic, cilantro, oily, fatty) on a 9-point intensity scale (1 = not perceptible, 9 = extremely strong).
  - Provide panelists with palate cleansers between samples.
  - Randomize the order of sample presentation for each panelist.
- Data Analysis:
  - Collect the intensity ratings for each attribute from all panelists.
  - Calculate the mean intensity for each attribute at each concentration.

- Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensity between concentrations.
- Generate a spider web plot to visualize the flavor profile of **9-Decen-1-ol** at different concentrations.



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**Figure 1.** Workflow for the sensory evaluation of **9-Decen-1-ol**.

## Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of **9-Decen-1-ol**

This protocol describes the use of GC-O to identify and characterize the aroma contribution of **9-Decen-1-ol** in a complex flavor mixture.

Objective: To determine the odor activity of **9-Decen-1-ol** in a flavor formulation.

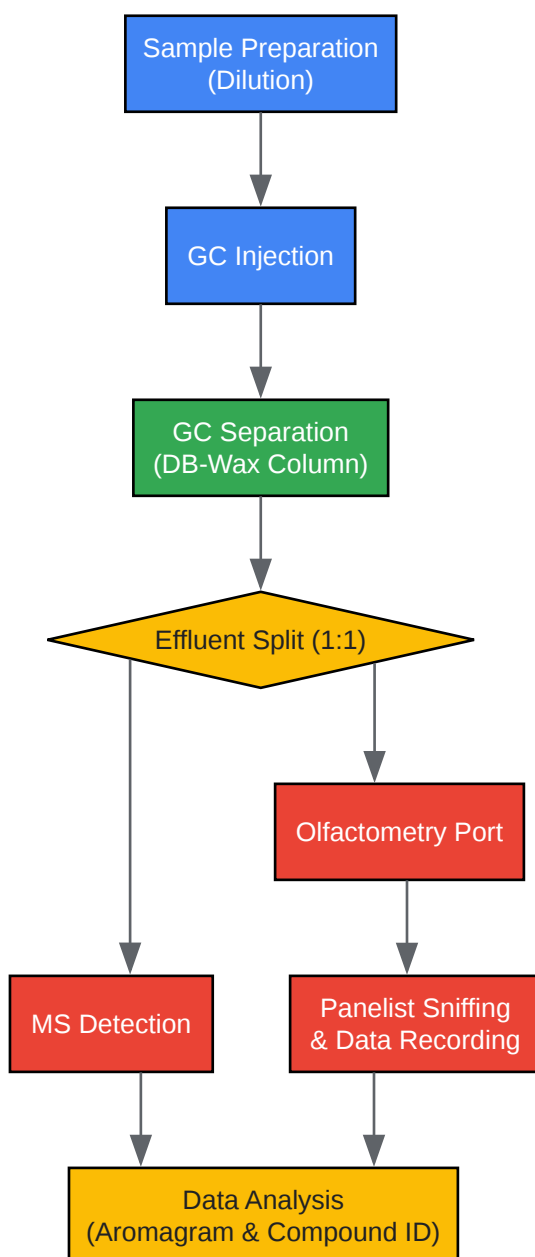
Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
- Flavor sample containing **9-Decen-1-ol**.
- **9-Decen-1-ol** standard.
- Appropriate GC column (e.g., DB-Wax or HP-5ms).
- Helium carrier gas.
- Humidified air for the olfactometry port.

#### Procedure:

- Sample Preparation:
  - Dilute the flavor sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.
  - Prepare a standard solution of **9-Decen-1-ol** for retention time confirmation.
- GC-MS/O Conditions:
  - Injector: Splitless mode, 250°C.
  - Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min).
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Effluent Split: Split the column effluent 1:1 between the MS detector and the olfactometry port.
  - MS Detector: Scan range 35-350 amu, electron ionization at 70 eV.
  - Olfactometry Port: Heated to 250°C, supplied with humidified air.
- GC-O Evaluation:
  - A trained panelist sniffs the effluent from the olfactometry port throughout the GC run.
  - The panelist records the retention time, odor descriptor, and intensity of each detected aroma.
  - Use a time-intensity method where the panelist continuously rates the perceived intensity of an odor.
- Data Analysis:

- Correlate the retention time of the detected aroma with the retention time of the **9-Decen-1-ol** standard and its mass spectrum.
- Generate an aromagram, which is a plot of odor intensity versus retention time.
- Compare the aromagram with the chromatogram to identify the odor-active compounds, including **9-Decen-1-ol**.



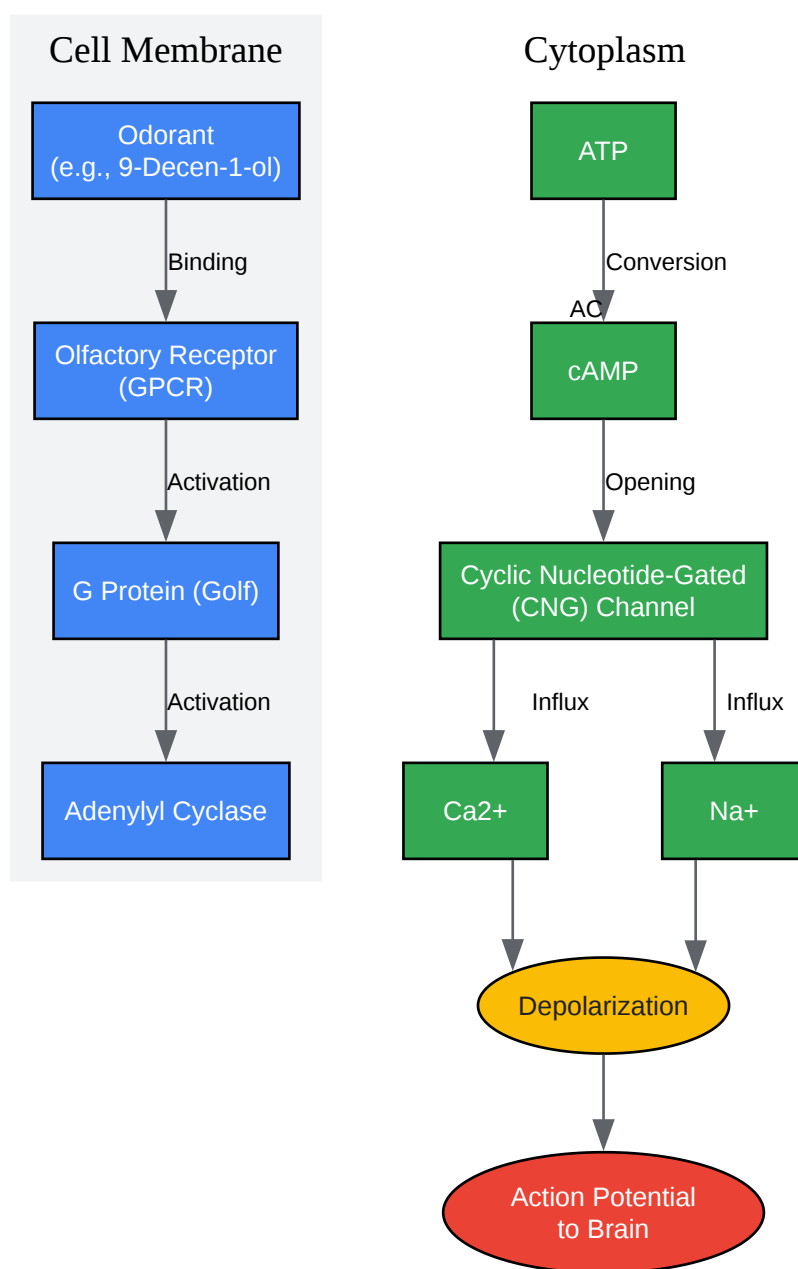
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**Figure 2.** Experimental workflow for GC-O analysis.

## Signaling Pathway of Odor Perception

The perception of odors, including that of **9-Decen-1-ol**, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs). The binding of an odorant to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.



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